
5-Aminoeosin
Vue d'ensemble
Description
5-Aminoeosin is a fluorescent marker used extensively in microscopy studies . It can be used in photoluminometric immunoassays for the formation of conjugates with immunoreactants by fluorescent energy transfer . The molecular formula of 5-Aminoeosin is C20H9Br4NO5 and it has a molecular weight of 662.9 .
Synthesis Analysis
The synthesis of 5-Aminoeosin involves the conversion of the 5-aminoeosin starting material to the spin-labeled product during the reaction . The reaction scheme employed to synthesize 5-Aminoeosin was nearly quantitatively converted to the spin-labeled product .
Molecular Structure Analysis
The molecular structure of 5-Aminoeosin is represented by the SMILES notation: NC1=CC2=C (C=C1)C1 (OC2=O)C2=CC (Br)=C (O)C (Br)=C2OC2=C1C=C (Br)C (O)=C2Br .
Physical And Chemical Properties Analysis
5-Aminoeosin is a red crystalline powder . It is soluble in chloroform . It is stable for at least 2 years after receipt when stored at +4°C .
Applications De Recherche Scientifique
Microscopy Studies
5-Aminoeosin is used as a fluorescent marker in microscopy studies . It helps in the visualization of microscopic structures and processes, enhancing the detail and contrast in the images.
Photoluminometric Immunoassays
This compound can be used in photoluminometric immunoassays . In these assays, 5-Aminoeosin is used for the formation of conjugates with immunoreactants by fluorescent energy transfer. This allows for the detection and quantification of specific substances in a sample.
Fluorescent Energy Transfer
5-Aminoeosin can be used in studies involving fluorescent energy transfer . This process is used in various fields of research, including biochemistry and molecular biology, to study interactions between molecules.
Chromatography
The compound’s fluorescent properties can be utilized in chromatography . It can serve as a marker to help identify and separate components of a mixture.
Mass Spectrometry
5-Aminoeosin can also be used in mass spectrometry . Its unique properties can aid in the detection and identification of molecules based on their mass-to-charge ratio.
Biochemical Research
In biochemical research , 5-Aminoeosin can be used as a fluorescent probe to study various biological processes .
Propriétés
IUPAC Name |
6-amino-2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-2-1-6(25)3-7(8)19(28)30-20/h1-5,26-27H,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMFYZLAQCCIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br4NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226822 | |
| Record name | 5-Aminoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoeosin | |
CAS RN |
75900-75-3 | |
| Record name | 5-Amino-2′,4′,5′,7′-tetrabromo-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75900-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoeosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075900753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 5-aminoeosin be used to study biomolecules?
A1: 5-aminoeosin can be conjugated to macromolecular structures designed for biomolecule labeling. For instance, [] 5-aminoeosin was conjugated to a dextran-based "molecular amplifier" containing multiple Gadolinium (III) chelates. This conjugate enabled enhanced magnetic resonance imaging contrast due to the amplified effect of multiple Gadolinium ions attached to a single dextran molecule. [] Additionally, the single reactive site on the molecular amplifier allowed for further conjugation with 5-aminoeosin, demonstrating its potential for labeling and potentially visualizing specific biomolecules. []
Q2: Can 5-aminoeosin be part of a multi-functional probe?
A2: Yes, 5-aminoeosin has been successfully incorporated into a probe combining fluorescence, phosphorescence, and electron paramagnetic resonance (EPR) capabilities. [] Researchers synthesized a spin-labeled derivative of eosin by reacting 5-aminoeosin with a nitroxide spin label. This novel molecule, termed 5-SLE, retained its fluorescence and phosphorescence properties with minimal impact from the spin label. [] This combination allows for multifaceted studies of macromolecular dynamics, leveraging the strengths of each spectroscopic technique. []
Q3: Can 5-aminoeosin be used to modify biomaterials?
A3: Research suggests that 5-aminoeosin can be used as a model compound to demonstrate the covalent binding capabilities of biodegradable polymers designed for biomaterial applications. [] In a study focusing on amine-reactive biodegradable diblock copolymers, 5-aminoeosin successfully attached to the polymer, showcasing the potential of these materials for surface modifications. [] Such modifications are crucial in tissue engineering, for example, where controlled immobilization of cell adhesion peptides or growth factors on biomaterial surfaces is essential. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



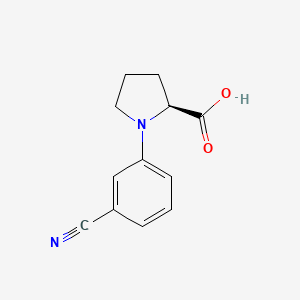
![6-Benzyl-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1499185.png)
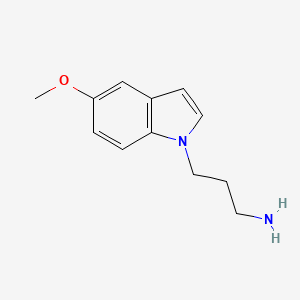
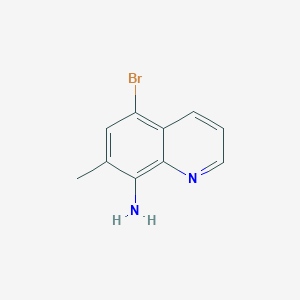
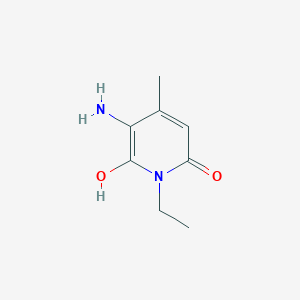


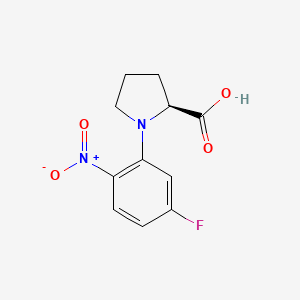
![Ethyl 3-Cbz-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1499200.png)
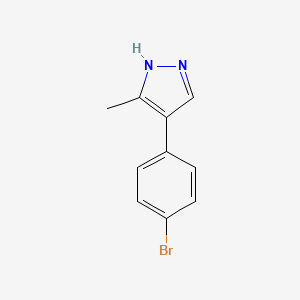
![2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B1499211.png)


